Sativex
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Overview
Description
Nabiximols is a whole-plant prescription cannabinoid derived from the Cannabis sativa plant. It is formulated as an oromucosal spray and is primarily used for the treatment of multiple sclerosis-related spasticity, neuropathic pain, and cancer-related pain . Nabiximols contains a balanced ratio of delta-9-tetrahydrocannabinol and cannabidiol, which are the principal active components .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nabiximols is not synthetically produced; instead, it is extracted from the Cannabis sativa plant. The preparation involves growing cannabis plants in a controlled environment to ensure consistency and quality . The plant material is harvested and subjected to supercritical carbon dioxide extraction, which involves immersing the dried plant material in liquid carbon dioxide at extremely high pressure . This process extracts the cannabinoids into the solvent, which are then separated and purified .
Industrial Production Methods
The industrial production of nabiximols involves the cultivation of cannabis plants in sophisticated glasshouse environments. This controlled setting allows for the regulation of factors such as light, temperature, and humidity, which are crucial for the optimal growth of the plants . The extracted cannabinoids are then processed to produce two types of botanical drug substances: one containing delta-9-tetrahydrocannabinol and the other containing cannabidiol .
Chemical Reactions Analysis
Types of Reactions
Nabiximols undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of the active components into their bioactive forms.
Common Reagents and Conditions
Common reagents used in the chemical reactions involving nabiximols include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the stability and efficacy of the final product.
Major Products Formed
The major products formed from the chemical reactions of nabiximols are delta-9-tetrahydrocannabinol and cannabidiol, which are the primary active components responsible for its therapeutic effects .
Scientific Research Applications
Nabiximols has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is extensively studied for its potential in managing chronic neuropathic pain, multiple sclerosis-related spasticity, and cancer-related pain . Additionally, nabiximols is being investigated for its potential use in treating other conditions such as rheumatoid arthritis and treatment-resistant cannabis dependence .
Mechanism of Action
The primary psychoactive component of nabiximols, delta-9-tetrahydrocannabinol, exerts its effects through weak partial agonist activity at Cannabinoid-1 and Cannabinoid-2 receptors . This activity results in increased appetite, reduced pain, and changes in emotional and cognitive processes . Cannabidiol, on the other hand, acts as a negative allosteric modulator of the Cannabinoid-1 receptor, which helps mitigate the psychomimetic effects of delta-9-tetrahydrocannabinol .
Comparison with Similar Compounds
Nabiximols is unique compared to other prescription cannabinoids such as nabilone and dronabinol, which are synthetically produced . Unlike these compounds, nabiximols is derived from whole-plant extracts, providing a balanced ratio of delta-9-tetrahydrocannabinol and cannabidiol . This unique formulation allows for a broader range of therapeutic effects and improved tolerability .
Similar Compounds
Nabilone: A synthetic cannabinoid used for the treatment of chemotherapy-induced nausea and vomiting.
Dronabinol: A synthetic form of delta-9-tetrahydrocannabinol used for the treatment of anorexia associated with weight loss in patients with AIDS and for nausea and vomiting associated with cancer chemotherapy.
Nabiximols stands out due to its whole-plant origin and balanced formulation, making it a versatile and effective option for various medical conditions .
Properties
Key on ui mechanism of action |
The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. There is further evidence that CBD also activates 5-HT1A serotonergic and TRPV1–2 vanilloid receptors, antagonizes alpha-1 adrenergic and µ-opioid receptors, inhibits synaptosomal uptake of noradrenaline, dopamine, serotonin and gaminobutyric acid and cellular uptake of anandamide, acts on mitochondria Ca2 stores, blocks low-voltage-activated (T-type) Ca2 channels, stimulates activity of the inhibitory glycine-receptor, and inhibits activity of fatty amide hydrolase (FAAH). |
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CAS No. |
56575-23-6 |
Molecular Formula |
C42H60O4 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol;6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/2C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15;1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,16-17,22H,5-10H2,1-4H3;11-13,17-18,22-23H,2,5-10H2,1,3-4H3 |
InChI Key |
SSNHGLKFJISNTR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O.CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW 1000 GW-1000 GW1000 nabiximols SAB 378 SAB-378 SAB378 Sativex tetrahydrocannabinol-cannabidiol combination |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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